molecular formula C27H23N5O5 B408939 4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 312314-21-9

4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

Cat. No. B408939
CAS RN: 312314-21-9
M. Wt: 497.5g/mol
InChI Key: MJOHOGSCUVWOFH-UHFFFAOYSA-N
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Description

4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

  • Hydrogen Bonding in Isomeric Compounds : A study by Portilla et al. (2007) explores the hydrogen-bonded structures of similar pyrazole derivatives. These compounds exhibit complex hydrogen-bonded sheets and chains, showcasing their potential in advanced molecular structure studies (Portilla et al., 2007).

Synthesis and Chemical Properties

  • Synthesis of Pyrazol-3-one Derivatives : Ochi and Miyasaka (1983) detail the synthesis of pyrazol-3-one derivatives, providing insights into the chemical properties and synthesis pathways of similar compounds (Ochi & Miyasaka, 1983).
  • One-Pot Synthesis Methods : A paper by You, Lei, and Hu (2013) discusses a one-pot synthesis method for related pyrazol-5-ol derivatives, highlighting the efficiency and potential applications in chemical synthesis (You, Lei, & Hu, 2013).

Potential Biological Applications

  • Antimicrobial Activity : A study by Naik et al. (2013) investigates the antimicrobial properties of pyrazoline-5-ones, suggesting possible applications in the development of new antimicrobial agents (Naik et al., 2013).
  • Cancer Cell Growth Suppression : Zheng et al. (2010) researched pyrazol-1-yl derivatives that showed potential in suppressing lung cancer cell growth (Zheng et al., 2010).

Photochromic and Coordination Properties

  • Photochromic Behavior : Research by Albooye and Kiyani (2013) reveals the photochromic properties of a pyrazole derivative, suggesting applications in materials science (Albooye & Kiyani, 2013).
  • Metal Coordination Compounds : Koval’chukova et al. (2018) study the coordination compounds of bivalent metals with a similar pyrazolone derivative, highlighting its potential in creating novel coordination compounds (Koval’chukova et al., 2018).

Liquid Crystalline Properties

  • Liquid Crystalline Behavior : Thaker et al. (2013) examine the liquid crystalline properties of pyrazolone ring systems, indicating potential applications in liquid crystal technology (Thaker et al., 2013).

Anticancer Activity

  • Ruthenium(II)-Arene Complexes for Cancer Treatment : Pettinari et al. (2018) investigate the anticancer activity of ruthenium(II)-arene complexes with pyrazolone-based hydrazones, suggesting applications in cancer treatment (Pettinari et al., 2018).

properties

CAS RN

312314-21-9

Molecular Formula

C27H23N5O5

Molecular Weight

497.5g/mol

IUPAC Name

4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C27H23N5O5/c1-16-22(26(34)30(28-16)18-10-5-3-6-11-18)24(20-14-9-15-21(25(20)33)32(36)37)23-17(2)29-31(27(23)35)19-12-7-4-8-13-19/h3-15,24,28-29,33H,1-2H3

InChI Key

MJOHOGSCUVWOFH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=C(NN(C4=O)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
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4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Reactant of Route 3
4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Reactant of Route 4
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4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Reactant of Route 5
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4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
4-[(2-hydroxy-3-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

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